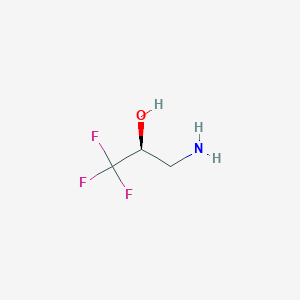

(2S)-3-amino-1,1,1-trifluoro-2-propanol

Description

Significance of Fluorinated Amino Alcohols in Organic and Medicinal Chemistry

Fluorinated amino alcohols are a class of organic compounds that have become increasingly important in drug design and development. nbinno.comnumberanalytics.com The incorporation of fluorine atoms into amino alcohol structures can dramatically alter their physicochemical properties, leading to enhanced biological activity and improved pharmacokinetic profiles. numberanalytics.comnih.gov

One of the key advantages of fluorination is the ability to modulate the lipophilicity of a molecule. nih.gov Increased lipophilicity can improve a drug's ability to cross cell membranes, leading to better absorption and distribution throughout the body. nih.govmdpi.com Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, which can in turn affect how a molecule interacts with its biological target. nih.gov

Fluorinated amino alcohols are also known to exhibit enhanced metabolic stability. wechemglobal.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. mdpi.com This increased stability can lead to a longer half-life for a drug in the body, reducing the required dosage and frequency of administration. mdpi.com

In the realm of organic synthesis, fluorinated amino alcohols serve as versatile building blocks for the creation of more complex molecules. alfa-chemistry.com Their unique reactivity allows for the introduction of fluorine into a wide range of organic scaffolds, opening up new avenues for the design of novel therapeutic agents. numberanalytics.com Researchers are exploring the use of fluorinated amino acids in the development of new antibiotics, antivirals, and even cancer therapies. numberanalytics.com

Role of the Trifluoromethyl Group in Modulating Molecular Properties and Bioactivity

The trifluoromethyl (-CF3) group is a particularly powerful tool in medicinal chemistry due to its unique combination of properties. mdpi.comwechemglobal.comnih.gov Its strong electron-withdrawing nature, coupled with its significant lipophilicity, allows for fine-tuning of a molecule's characteristics to optimize its therapeutic potential. mdpi.comwechemglobal.com

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability of a drug candidate. mdpi.comwechemglobal.com This is due to the high strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. mdpi.com This increased stability can lead to a longer duration of action and a reduced potential for the formation of unwanted metabolites. mdpi.comwechemglobal.com

Furthermore, the trifluoromethyl group can improve a molecule's binding affinity to its target protein. wechemglobal.com Its steric bulk and electronic properties can lead to more favorable interactions within the binding pocket, resulting in a more potent therapeutic effect. wechemglobal.com The lipophilicity of the -CF3 group can also enhance a drug's ability to cross biological membranes, improving its bioavailability. mdpi.comwechemglobal.com

Properties of the Trifluoromethyl Group

| Property | Description |

| High Electronegativity | The three fluorine atoms strongly pull electron density away from the carbon atom, making the group highly electron-withdrawing. mdpi.comwechemglobal.com |

| Increased Lipophilicity | The trifluoromethyl group generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes. mdpi.comwechemglobal.com |

| Metabolic Stability | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes, leading to increased drug stability in the body. mdpi.comwechemglobal.com |

| Steric Bulk | The trifluoromethyl group is larger than a hydrogen atom and can influence the conformation of a molecule and its binding to a target. wechemglobal.com |

| Bioisosterism | It can often replace other groups like methyl or chlorine without drastically changing the molecule's shape, a useful strategy in drug design. mdpi.com |

Overview of (2S)-3-Amino-1,1,1-trifluoro-2-propanol as a Key Chiral Scaffold and Chiral Building Block

This compound is a highly valuable chiral building block in asymmetric synthesis. nih.govnih.gov Its structure contains a stereocenter at the second carbon, which allows for the creation of enantiomerically pure compounds. This is crucial in drug development, as different enantiomers of a chiral drug can have vastly different biological activities and safety profiles.

The presence of both an amino group and a hydroxyl group provides two points for further chemical modification, making it a versatile scaffold for the construction of a wide array of complex molecules. mdpi.comenamine.net The trifluoromethyl group imparts the beneficial properties discussed previously, such as enhanced metabolic stability and lipophilicity. mdpi.comwechemglobal.com

This chiral building block has been utilized in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. Its incorporation into a larger molecule can significantly influence its three-dimensional structure and its interaction with biological targets. The ability to introduce a trifluoromethylated chiral center with a defined stereochemistry is a powerful tool for medicinal chemists seeking to optimize the properties of drug candidates. enamine.netsigmaaldrich.com

The synthesis of this compound itself can be achieved through various stereoselective methods, ensuring a high degree of enantiomeric purity. This availability of the pure stereoisomer is essential for its application in the synthesis of chiral drugs where precise control of stereochemistry is paramount. researchgate.netyale.edu

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-amino-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISHBQWFBUTROQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 3 Amino 1,1,1 Trifluoro 2 Propanol and Its Chiral Fluorinated Analogues

Stereoselective Synthesis Approaches

Achieving the desired (S)-configuration at the C-2 stereocenter of 3-amino-1,1,1-trifluoro-2-propanol requires precise control over the synthetic route. The primary strategies employed involve creating the chiral center through stereoselective reactions, thereby avoiding the need for resolving racemic mixtures. These methods include asymmetric reduction of prochiral precursors, the use of temporarily incorporated chiral auxiliaries to direct stereochemistry, the application of chiral catalysts in asymmetric transformations, and the separation of racemic mixtures.

Asymmetric reduction of a prochiral ketone is one of the most direct and efficient methods for establishing a chiral alcohol stereocenter. For the synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol, this typically involves the enantioselective reduction of a trifluoromethyl ketone precursor, such as 3-amino-1,1,1-trifluoropropan-2-one or a protected derivative.

The reduction of trifluoromethyl ketones presents a unique challenge due to the electronic properties and steric bulk of the CF3 group. However, several catalytic systems have been developed to achieve high enantioselectivity.

One effective method involves the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, for the asymmetric borane reduction of prochiral ketones. mdpi.com While the high reactivity of trifluoromethyl ketones can sometimes lead to lower enantioselectivity, optimized conditions and specific catalyst variants have shown success. mdpi.com For instance, the reduction of aromatic trifluoromethyl ketones using oxazaborolidine catalysts generated in situ from chiral lactam alcohols and borane has yielded products with moderate to high enantioselectivities. mdpi.com The electronic nature of substituents on the aromatic ring can influence the outcome, with electron-donating groups generally increasing enantioselectivity. mdpi.com

Another powerful approach utilizes chiral organomagnesium amides (COMAs), which are prepared from dialkylmagnesiums and chiral secondary amines. acs.orgnih.gov These reagents can reduce trifluoromethyl ketones to the corresponding secondary alcohols with excellent enantioselectivities and high chemical yields, often exceeding 95% conversion. acs.orgnih.gov This method functions as a Meerwein-Ponndorf-Verley (MPV)-type reduction where an achiral hydride source is used, and the chiral amine can be recovered after the reaction. acs.org

| Ketone Substrate | Catalyst/Reagent System | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Trifluoroacetophenone | i-Pr-COMA | >85 | 98:2 er | acs.org |

| 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | i-Pr-COMA | >85 | 97:3 er | acs.org |

| 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one | In situ generated Oxazaborolidine/BH3 | 90 | 86% ee (S) | mdpi.com |

| 1-([1,1'-Biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one | In situ generated Oxazaborolidine/BH3 | 85 | 90% ee (S) | mdpi.com |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, particularly alcohol dehydrogenases (ADHs), and whole-cell microbial systems are capable of reducing ketones with exceptional stereoselectivity. nih.gov

For the synthesis of related fluorinated alcohols, microbial reduction of the corresponding ketone has been shown to be highly effective. For example, (S)-1,1,1-trifluoro-2-propanol can be produced with high optical purity and yield by the stereoselective reduction of 1,1,1-trifluoroacetone (B105887) using various microorganisms. google.com Species such as Hansenula polymorpha, Pichia anomala, and Candida parapsilosis have been identified as efficient biocatalysts for this transformation. google.com The process typically involves preparing a dense suspension of the microorganism and adding the ketone substrate at a controlled concentration to initiate the reduction. google.com This strategy can be adapted for the synthesis of this compound by using a suitable amino-ketone precursor and selecting or engineering an appropriate enzyme or microbial strain. The use of enzymes co-expressed in hosts like E. coli is also a viable strategy for producing fluorinated hydroxy acids and can be applied to amino alcohol synthesis. researchgate.netnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral amines, tert-butanesulfinamide has emerged as a particularly versatile and effective chiral auxiliary. yale.edu

The synthesis of this compound can be envisioned through a route involving the diastereoselective reduction of an N-tert-butylsulfinyl ketimine. This precursor is formed by the condensation of a trifluoromethyl ketone with enantiomerically pure tert-butanesulfinamide. The sulfinyl group directs the stereoselective addition of a hydride reagent to the imine, establishing the amine's stereocenter with high diastereoselectivity. orgsyn.org Subsequent cleavage of the sulfinyl group under mild acidic conditions yields the chiral primary amine without racemization. This methodology has been widely applied for the synthesis of a vast array of chiral amines for drug discovery and production. yale.edu

Asymmetric catalysis provides an atom-economical method for generating chiral compounds. Asymmetric hydrogenation, in particular, is a powerful technique for the enantioselective reduction of unsaturated precursors like enamides or enol esters.

Cationic rhodium and ruthenium catalysts bearing chiral bisphosphine ligands, such as those from the DuPHOS family, are highly effective for the asymmetric hydrogenation of various functionalized olefins. acs.orgacs.org For the synthesis of chiral amino alcohols, a relevant strategy is the asymmetric hydrogenation of an α-amido ketone precursor. google.com The catalyst, formed from a transition metal like rhodium or ruthenium and a non-racemic ligand (e.g., DuPHOS, BINAP), facilitates the addition of hydrogen across the double bond with high enantioselectivity. acs.orggoogle.com This approach has been successfully applied to the synthesis of α-hydroxy esters and α-amino phosphonates, demonstrating its potential for producing the target amino alcohol from a suitable enamide or protected amino ketone precursor. acs.orgacs.org

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-(Acetyloxy)acrylates | Cationic Et-DuPHOS-Rh | α-Hydroxy Esters | 93-99% | acs.org |

| Enolbenzoate Phosphonates | Et-DuPHOS-Rh | α-Hydroxy Phosphonates | up to 95% | acs.org |

| Enamido Phosphonates | Et-DuPHOS-Rh | α-Amino Phosphonates | Moderate to high | acs.org |

| Alpha-amino carbonyl compounds | [Rh(NBD)(Tangphos)]SbF6 | Amino Alcohols | High | google.com |

While stereoselective synthesis is often preferred, the resolution of racemic mixtures remains a valuable and practical method for obtaining enantiomerically pure compounds. Resolution involves separating a racemate into its constituent enantiomers.

One common method is classical resolution, which involves reacting the racemic amino alcohol with a chiral resolving agent, such as an optically active acid, to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the amino alcohol can be recovered by removing the resolving agent.

A more modern and often more efficient approach is enzymatic kinetic resolution. mdpi.com This technique utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic amino alcohol, leaving the other unreacted. researchgate.net For example, a lipase can catalyze the reaction between the racemic amino alcohol and an acyl donor (e.g., isopropenyl acetate) in an organic solvent. mdpi.com The acylated product and the remaining unreacted amino alcohol can then be easily separated. This method has been successfully applied to resolve fluorinated racemic amines and various amino alcohol building blocks. mdpi.comresearchgate.net

Asymmetric Reduction Strategies

Epoxide Ring-Opening Reactions with Nucleophiles

Epoxide ring-opening reactions are a powerful and versatile method for the stereospecific synthesis of β-amino alcohols. The inherent strain of the three-membered ring allows for facile cleavage by a variety of nucleophiles, and when a chiral epoxide is used, the stereochemistry of the starting material can be effectively transferred to the product.

Stereospecific Ring-Opening of Trifluoroepoxypropane Derivatives

The regioselective and stereoselective ring-opening of epoxides bearing a trifluoromethyl group is a cornerstone in the synthesis of chiral fluorinated amino alcohols. The reaction of trifluoromethyloxirane with nucleophiles like ammonia or diethylamine results in the regioselective cleavage of the epoxide ring to afford the corresponding trifluoromethyl amino alcohols. researchgate.net For instance, the reaction with ammonia yields 3-amino-1,1,1-trifluoro-2-propanol. researchgate.net

A significant advancement in this area is the use of optically active epoxides to produce enantiomerically pure amino alcohols. For example, the ring-opening of (S)-trifluoromethyloxirane, which can be prepared with high enantiomeric excess (ee), with nucleophiles like potassium bis(trimethylsilyl)amide or diethylamine, affords the corresponding optically active (S)-amino alcohols with high stereoselectivity. mdpi.com An alternative two-step approach involves the ring-opening of the chiral epoxide with sodium azide, followed by the reduction of the resulting azide to the amine, both steps proceeding with high stereoselectivity. mdpi.com

The stereochemistry of the ring-opening process generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom attacked by the nucleophile. In the case of 3-fluoroalkyl-2,3-epoxypropanoates, the ring-opening with various nucleophiles occurs predominantly at the C2 position in a highly anti-selective manner. mdpi.com This regioselectivity is attributed to the electronic repulsion between the incoming nucleophile and the strongly electron-negative trifluoromethyl group at the C3 position. mdpi.com

Nucleophilic Amination Approaches

Direct amination of trifluoromethyl-substituted epoxides provides a straightforward route to the target amino alcohols. The reaction of (E)-3-fluoroalkyl-2,3-epoxypropanoates with various amines serves as an excellent example of this approach. These reactions are recognized as a versatile method for constructing 2-amino-3-hydroxypropanoates with a distinct 2,3-anti stereochemistry, a direct consequence of the SN2-type ring-opening. mdpi.com

The efficiency of these nucleophilic amination reactions can be influenced by the choice of amine and the reaction conditions. For instance, good yields and high stereoselectivity have been achieved in the reaction of various 3-fluoroalkyl-2,3-epoxypropanoates with p-anisidine. mdpi.com Below is a table summarizing the results of the reaction of ethyl (2R,3S)-3-(trifluoromethyl)-2,3-epoxypropanoate with different amines.

| Entry | Amine Nucleophile | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| 1 | p-Anisidine | 24 | 85 | >95:5 |

| 2 | Benzylamine | 24 | 78 | >95:5 |

| 3 | Aniline | 48 | 65 | >95:5 |

| 4 | Morpholine | 48 | 72 | >95:5 |

Multicomponent Reaction Strategies Incorporating Fluoroalkyl Components

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. The incorporation of fluoroalkyl components into MCRs has emerged as a powerful strategy for the synthesis of complex fluorinated molecules.

One notable example is the cascade three-component synthesis of 2-amino-4-(fluoroalkyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitriles. This reaction involves N-acetylindoxyl, malononitrile, and various aliphatic fluorocarbonyl compounds. This approach avoids the need to prepare and handle highly reactive and toxic fluorinated cyanoethylenes.

A more recent and highly innovative multicomponent approach is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines. This method utilizes a radical polar crossover strategy to enable the modular synthesis of high-value chiral β-amino alcohols. researchgate.net This strategy efficiently constructs β-amino alcohol compounds with adjacent chiral centers from readily available starting materials. researchgate.net A key aspect of this reaction is the use of strongly electron-withdrawing protecting groups on the imine to control the reduction potential, leading to the preferential formation of α-amino radicals. researchgate.net

Synthetic Routes Utilizing N,S-Ketals and N,O-Acetals as Intermediates

Chiral N,O-acetals, particularly those derived from trifluoroacetaldehyde, have proven to be valuable intermediates in the stereoselective synthesis of α-trifluoromethylamines and their derivatives. Chiral 2-trifluoromethyl-1,3-oxazolidines, which are a form of cyclic N,O-acetal, can be activated by Lewis acids to react with a range of silylated nucleophiles. This methodology provides a diastereoselective route to functionalized α-trifluoromethylamines, including homoallylic and propargylic amines, as well as precursors to trifluoromethylated α- and β-amino acids.

The stereochemical outcome of these reactions is controlled by the chiral auxiliary incorporated into the oxazolidine (B1195125) ring. For example, trifluoroacetaldehyde can be condensed with a chiral amino alcohol, such as (R)-phenylglycinol, to form a chiral 2-trifluoromethyl-1,3-oxazolidine. Subsequent reaction of this N,O-acetal with a nucleophile, in the presence of a Lewis acid, proceeds with high diastereoselectivity. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched trifluoromethylated amine. This approach has been successfully applied to the synthesis of (+)-3,3,3-trifluoroalanine and (+)-4,4,4-trifluoro-3-aminobutanoic acid.

Considerations for Industrial Scale Production and Process Optimization

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges and considerations. For a chiral fluorinated compound like this compound, key factors for successful scale-up include cost-effectiveness, safety, environmental impact, and the robustness of the synthetic process.

Process optimization is crucial for improving the efficiency and economic viability of the synthesis. This can involve the statistical design of experiments to fine-tune reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation. For the synthesis of chiral amino alcohols, enzymatic cascades have been optimized using such statistical methods to improve conversion yields. nih.gov

The choice of synthetic route for industrial production often favors processes that utilize readily available, low-cost starting materials and minimize the number of synthetic steps. While biocatalytic methods, such as the microbial reduction of 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol, offer advantages in terms of high enantioselectivity and mild reaction conditions, chemical synthesis routes remain important. google.com For large-scale chemical synthesis, factors such as the cost and availability of reagents and catalysts, as well as the ease of product isolation and purification, are paramount.

The development of continuous flow processes is becoming increasingly important in the pharmaceutical and fine chemical industries for the production of active pharmaceutical ingredients and their intermediates. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purities. The modular nature of flow systems also allows for the integration of multiple reaction and purification steps, leading to more streamlined and efficient manufacturing processes.

Chemical Transformations and Derivatization of 2s 3 Amino 1,1,1 Trifluoro 2 Propanol

Synthesis of Fluorinated Amides and Peptide Mimetics

The primary amine of (2S)-3-amino-1,1,1-trifluoro-2-propanol serves as a versatile handle for the construction of amide bonds, a fundamental linkage in chemistry and biology. This transformation is typically achieved through standard coupling reactions with carboxylic acids or their activated derivatives.

Detailed research has established numerous methods for amide bond formation, such as the use of coupling agents or the conversion of carboxylic acids to more reactive species like acyl chlorides. rsc.orgumich.edu The amino group of this compound can readily participate in these reactions to yield N-acylated products. The resulting fluorinated amides incorporate the trifluoromethyl group, which can confer unique properties such as increased metabolic stability and lipophilicity. lookchem.com

Beyond simple amides, this chiral amino alcohol is a key component in the synthesis of peptide mimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. frontiersin.org Incorporating this compound into a peptide-like sequence introduces a trifluoromethylated, hydroxylated backbone unit, which is a significant departure from the standard amino acid structure. This modification can alter the conformational preferences of the molecule and its binding affinity to biological targets. frontiersin.orgnih.gov The synthesis of these mimetics follows established solid-phase or solution-phase peptide synthesis protocols, where the amino alcohol is coupled as a unique, non-proteinogenic building block. nih.gov

| Reactant (Carboxylic Acid Derivative) | Coupling Conditions | Product Type | Potential Application |

|---|---|---|---|

| Acetyl Chloride | Base (e.g., Triethylamine) in an inert solvent | Simple Fluorinated Amide | Synthetic Intermediate |

| Benzoic Acid | Peptide coupling agent (e.g., HBTU, DCC) | N-Benzoyl Fluorinated Amide | Pharmaceutical Scaffolding |

| N-Boc-Protected Alanine | Standard peptide coupling protocols | Dipeptide Mimetic | Biologically Active Probes |

| Ibuprofen | SOF2, DIPEA, MeCN | Fluorinated NSAID Analogue | Medicinal Chemistry Research |

Formation of Heterocyclic Derivatives

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in cyclization reactions to form saturated rings such as azetidines and oxazacycles.

Azetidines Substituted azetidines are important scaffolds in medicinal chemistry. nih.gov The synthesis of a trifluoromethyl-substituted azetidine (B1206935) can be achieved from this compound via intramolecular cyclization. This well-established method involves a two-step process: first, the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), and second, the amino group acts as an intramolecular nucleophile to displace the leaving group, forming the four-membered ring. researchgate.netu-tokyo.ac.jp To prevent intermolecular side reactions, the amine is often protected during the activation of the alcohol and then deprotected just before the cyclization step. researchgate.net

Oxazacycles (e.g., Oxazolidines) As a 1,2-amino alcohol derivative, this compound can undergo condensation with aldehydes or ketones to form oxazolidine (B1195125) rings. organic-chemistry.orgresearchgate.net This reaction typically proceeds under mild conditions, often with the removal of water, to yield the corresponding five-membered heterocyclic product. The specific stereochemistry of the starting amino alcohol can be used to control the stereochemistry of the resulting oxazolidine. These heterocyclic derivatives serve as useful intermediates in organic synthesis and can act as chiral auxiliaries. nih.gov

While the direct synthesis of aromatic heterocycles like pyrazoles and pyridazines from this amino alcohol is not straightforward, its derivatives can be employed in more complex synthetic routes. The synthesis of trifluoromethyl-pyrazoles, for instance, often involves the cyclocondensation of a trifluoromethylated 1,3-diketone with a hydrazine (B178648). nih.govresearchgate.net Similarly, pyridazine (B1198779) synthesis can be achieved through various condensation strategies, such as the reaction of 1,4-dicarbonyl compounds with hydrazine or aza-Diels-Alder reactions. mdpi.comorganic-chemistry.orgliberty.edu

| Target Heterocycle | Key Reaction Type | Required Co-reactant(s) | General Synthetic Approach |

|---|---|---|---|

| Azetidine | Intramolecular Nucleophilic Substitution | Sulfonyl chloride (e.g., TsCl) | Activate alcohol as a leaving group, then cyclize with the amine. |

| Oxazolidine | Condensation / Cyclization | Aldehyde or Ketone (e.g., Formaldehyde) | React amino alcohol with a carbonyl compound to form the five-membered ring. organic-chemistry.org |

| Pyrazole | Cyclocondensation (Indirect) | 1,3-Diketone, Hydrazine | The amino alcohol is a potential precursor for a more complex hydrazine derivative needed for the core synthesis. nih.gov |

| Pyridazine | Cyclocondensation (Indirect) | 1,4-Dicarbonyl, Hydrazine | The amino alcohol could be used to synthesize a side chain or a more functionalized precursor. nih.gov |

Structural Modifications for Enhanced Research Utility

To fully exploit the synthetic potential of this compound, its functional groups are often modified through protection or activation steps. These modifications are crucial for achieving selectivity in multi-step syntheses and for preparing the molecule for specific coupling or cyclization reactions.

Protecting Group Chemistry Selective reaction at either the amine or the alcohol is made possible by the use of orthogonal protecting groups. The primary amine is commonly protected with groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under a variety of reaction conditions but can be removed selectively. Similarly, the hydroxyl group can be protected using silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. This strategy is fundamental, for example, in the synthesis of azetidines, where the amine must be protected while the alcohol is converted to a leaving group. researchgate.net

Functional Group Activation For nucleophilic substitution reactions, the hydroxyl group is a poor leaving group and must be "activated." This is typically accomplished by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. u-tokyo.ac.jp These sulfonate esters are excellent leaving groups, facilitating subsequent reactions like the intramolecular cyclization to form azetidines.

| Modification Type | Functional Group Targeted | Typical Reagent(s) | Purpose / Subsequent Reaction |

|---|---|---|---|

| Amine Protection | -NH2 | Boc Anhydride (Boc2O), DMAP | Allow selective reaction at the -OH group. |

| Alcohol Protection | -OH | TBDMSCl, Imidazole | Allow selective reaction at the -NH2 group. |

| Alcohol Activation | -OH | TsCl, Pyridine | Convert -OH to a good leaving group for substitution reactions (e.g., azetidine formation). u-tokyo.ac.jp |

| Acylation | -NH2 | Carboxylic Acid, Coupling Agent | Formation of fluorinated amides and peptide mimetics. |

Applications of 2s 3 Amino 1,1,1 Trifluoro 2 Propanol As a Chiral Building Block in Advanced Chemical Synthesis

Design and Synthesis of Complex Chiral Molecules

(2S)-3-amino-1,1,1-trifluoro-2-propanol serves as a valuable starting material for the synthesis of a variety of complex chiral molecules, particularly those with applications in the pharmaceutical and agrochemical industries. nih.gov Its bifunctional nature, possessing both a primary amine and a secondary alcohol on a stereodefined carbon center adjacent to a trifluoromethyl group, allows for a diverse range of chemical transformations. This chiral synthon provides a scaffold for introducing stereochemical complexity in a controlled manner.

The utility of this building block is evident in its role as an intermediate in the synthesis of more elaborate molecules. For instance, chiral amino alcohols are crucial components in the synthesis of antiviral agents and enzyme inhibitors. nih.gov The presence of the trifluoromethyl group can impart unique conformational constraints and electronic properties to the target molecule, which can be advantageous for biological activity.

Research in the broader field of fluorinated amino acids has demonstrated their importance in creating peptidomimetics and other bioactive compounds. While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of chiral pool synthesis strongly support its potential in this area. The compound's structure is analogous to other chiral amino alcohols that have been successfully employed in the stereoselective synthesis of complex targets.

Table 1: Potential Applications in Complex Molecule Synthesis

| Target Molecule Class | Potential Advantage of Incorporating this compound |

|---|---|

| Protease Inhibitors | Introduction of a trifluoromethyl group can enhance binding affinity and metabolic stability. |

| Antiviral Nucleoside Analogs | The chiral amino alcohol backbone can mimic the ribose sugar with altered electronic properties. |

| Chiral Pharmaceutical Intermediates | Provides a stereodefined core for the construction of enantiomerically pure active pharmaceutical ingredients. |

Development of Novel Organocatalysts and Chiral Ligands

The chiral framework of this compound makes it an excellent precursor for the development of novel organocatalysts and chiral ligands for asymmetric catalysis. Chiral amino alcohols are a well-established class of ligands for various metal-catalyzed enantioselective reactions.

The development of organocatalysts derived from amino acids and their derivatives has revolutionized asymmetric synthesis. These small organic molecules can catalyze a wide range of chemical transformations with high enantioselectivity, often under mild and environmentally benign conditions. Proline and its derivatives, for example, are highly effective organocatalysts for aldol (B89426) and Michael addition reactions. While specific organocatalysts derived directly from this compound are not extensively reported, the structural motif is highly amenable to the design of new catalysts. The amino and hydroxyl groups can be readily functionalized to create bifunctional catalysts capable of activating substrates through hydrogen bonding and covalent interactions.

In the realm of metal-catalyzed reactions, chiral ligands are essential for achieving high levels of enantioselectivity. Chiral amino alcohols can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of the reaction. These ligands have been successfully employed in a variety of transformations, including asymmetric hydrogenation and allylic alkylation. The trifluoromethyl group in ligands derived from this compound could offer unique steric and electronic properties, potentially leading to enhanced catalytic activity and selectivity.

Table 2: Performance of Amino Alcohol-Derived Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Prolinamide-based Organocatalyst | Aldol Reaction | Various aldehydes and ketones | Up to 99% | nih.gov |

| Cinchona Alkaloid-derived Thiourea | Michael Addition | Nitroolefins and malonates | Up to 98% | researchgate.net |

| Amino Alcohol-derived Ligand for Ru-catalysis | Asymmetric Transfer Hydrogenation | Ketimines | Up to 82% | mdpi.com |

Integration into Advanced Organic Transformation Methodologies

The unique structural features of this compound allow for its integration into a variety of advanced organic transformation methodologies. These include multicomponent reactions, cascade reactions, and chemoenzymatic synthesis, which are powerful strategies for the efficient construction of complex molecules.

In multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, this compound can serve as a versatile chiral component. Its amino and hydroxyl groups can participate in various bond-forming processes, leading to the rapid assembly of complex and stereochemically defined molecules.

Cascade reactions, which involve two or more sequential transformations in a single pot without the isolation of intermediates, can also benefit from the use of this chiral building block. For instance, a reaction sequence could be initiated by a transformation involving the amino or hydroxyl group, followed by subsequent reactions that build upon the chiral scaffold.

Furthermore, the integration of enzymatic transformations with chemical synthesis, known as chemoenzymatic methods, offers a powerful approach to the synthesis of enantiomerically pure compounds. This compound could potentially be a substrate for certain enzymes or be used in combination with enzymatic steps to achieve highly selective transformations.

While specific, detailed examples of the integration of this compound into these advanced methodologies are an area for further research, its inherent chirality and functionality make it a promising candidate for such applications, contributing to the ongoing development of efficient and elegant synthetic strategies.

Research in Medicinal Chemistry and Drug Discovery Featuring 2s 3 Amino 1,1,1 Trifluoro 2 Propanol

Role in Drug Discovery Scaffolds and Pharmaceutical Intermediate Development

(2S)-3-amino-1,1,1-trifluoro-2-propanol serves as a key building block in the synthesis of more complex molecules, often referred to as drug discovery scaffolds. These scaffolds provide a structural framework upon which various functional groups can be systematically added and modified to explore chemical space and optimize biological activity. The presence of both an amino and a hydroxyl group, along with a stereocenter and a trifluoromethyl group, makes this compound a versatile starting material for creating diverse libraries of compounds for high-throughput screening.

As a pharmaceutical intermediate, this compound is utilized in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its incorporation can significantly influence the pharmacological properties of the final drug molecule. The trifluoromethyl group, in particular, can improve a compound's lipophilicity and resistance to metabolic degradation by cytochrome P450 enzymes. lookchem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 160706-71-8 |

| Molecular Formula | C3H6F3NO |

| Molecular Weight | 129.08 g/mol |

| Appearance | Solid |

| Melting Point | 99°C |

| Boiling Point | 176.5°C at 760 mmHg |

Note: The data in this table is compiled from multiple sources. synblock.comsigmaaldrich.com

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. This compound and its derivatives are employed in such strategies.

For instance, the trifluoroethylamine moiety, which can be generated from this aminopropanol, serves as a bioisostere for other functional groups. The high electronegativity of the fluorine atoms can alter the pKa of the amine, influencing its interaction with biological targets. This modification can lead to improved potency, selectivity, and pharmacokinetic profiles.

While direct examples of its use as an amide mimetic are not extensively detailed in the provided search results, the structural motifs derived from this compound can be incorporated into larger molecules where they occupy a similar space and orientation as an amide bond, potentially interacting with the same receptor residues. The use of moieties like 1,2,3-triazoles as amide bioisosteres is a well-documented strategy, and the functional groups of this compound provide synthetic handles to incorporate such heterocyclic systems. nih.govnih.gov

Design and Synthesis of Enzyme Inhibitors and Target-Specific Modulators

The unique stereochemistry and electronic properties of this compound make it a valuable building block for the design of potent and selective enzyme inhibitors.

In the design of protease inhibitors, particularly for targets like HIV-1 protease, the hydroxyethylamine and related isosteres are critical pharmacophores that mimic the tetrahedral transition state of amide bond hydrolysis. nih.govduke.edu While the direct incorporation of this compound into a marketed protease inhibitor is not explicitly detailed in the search results, its structural features—a hydroxyl group adjacent to an amino group on a chiral backbone—are highly relevant to the design of such inhibitors. The trifluoromethyl group can enhance binding affinity through favorable interactions within the enzyme's active site and improve metabolic stability.

A significant application of this compound derivatives has been in the development of small-molecule disruptors of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). In hepatocytes, GKRP sequesters GK in the nucleus in an inactive state. Disrupting this interaction allows GK to translocate to the cytoplasm and regulate glucose metabolism. nih.govresearchgate.net

Researchers have developed potent GK-GKRP disruptors where the trifluoro-2-propanol moiety is incorporated into larger, complex molecules. nih.govacs.org These compounds have been shown to effectively lower blood glucose levels in animal models of diabetes, highlighting a novel therapeutic strategy. nih.govresearchgate.net The development of these compounds has been guided by X-ray crystallography and extensive structure-activity relationship studies. nih.govacs.org

While not directly about inhibition, studies on carbonyl reductases are relevant to the stereoselective synthesis of related chiral fluoroalcohols. For example, two carbonyl reductases from Ogataea polymorpha have been identified that catalyze the reduction of 1,1,1-trifluoroacetone (B105887) to (S)-1,1,1-trifluoro-2-propanol, a closely related compound. nih.gov Understanding the substrate specificity and stereoselectivity of such enzymes can inform the design of inhibitors. The this compound scaffold could be used to design molecules that target the active site of these or other reductases, potentially leading to new therapeutic agents.

Structure-Activity Relationship (SAR) Investigations

The development of potent drug candidates relies heavily on systematic structure-activity relationship (SAR) studies. In the context of the GK-GKRP disruptors, extensive SAR investigations have been conducted on derivatives incorporating the trifluoro-2-propanol motif. nih.gov These studies have explored modifications to various parts of the molecule to optimize potency and pharmacokinetic properties.

For example, in one series of N-arylsulfonamido-N'-arylpiperazines, modifications to the aryl carbinol group, which contains the trifluoro-2-propanol-derived moiety, led to the identification of compounds with excellent potency as GK-GKRP disruptors and favorable pharmacokinetic profiles. nih.gov These investigations, guided by co-crystal structures, demonstrated that diverse functionalities could be tolerated in this region, leading to significant reductions in blood glucose levels in diabetic mouse models. nih.gov

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-1,1,1-trifluoro-2-propanol |

| 1,1,1-trifluoroacetone |

| 2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (AMG-3969) |

| 1,1,1-trifluoro-2-(4-(2-((3-methylmorpholino)methyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol (AMG-1694) |

| (2S)-2-(2-(2-((R)-amino(2-chlorophenyl)methyl)-1-benzothiophen-7-yl)-4-pyridinyl)-1,1,1-trifluoro-2-propanol |

| Diarylmethanesulfonamide |

Investigation of Biological Activity and Pharmacokinetic Profiles through Derivatization and Isotopic Labeling

The modification of lead compounds through derivatization and isotopic labeling is a cornerstone of modern drug development. These strategies are employed to enhance biological activity, improve metabolic stability, and elucidate the pharmacokinetic profiles of new chemical entities. This compound is an exemplary starting point for such investigations due to its inherent fluorination and sites available for further modification, including isotopic labeling.

The presence of the trifluoromethyl (CF3) group is a defining feature of this compound and significantly influences the biological properties of molecules derived from it. lookchem.commdpi.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comsigmaaldrich.comnih.gov

The substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to modulate a drug candidate's properties. nih.gov While this substitution does not guarantee an improvement in bioactivity, statistical analysis of thousands of compound pairs has shown that in approximately 9.19% of cases, it can increase biological activity by at least one order of magnitude. nih.govresearchgate.net The CF3 group enhances lipophilicity, which can improve a molecule's ability to cross cellular membranes and reach its target. mdpi.com This effect is quantified by the Hansch parameter (π), which is a measure of a substituent's contribution to lipophilicity.

Furthermore, the CF3 group can serve as a bioisostere for other chemical groups, mimicking their size and shape while altering electronic properties. nih.gov This can lead to enhanced binding interactions with target proteins. Studies have shown that the CF3 group has a preference for interacting with specific amino acid residues, such as phenylalanine, methionine, and leucine, within protein binding pockets. nih.gov The electron-withdrawing nature of the CF3 group can also lower the pKa of nearby functional groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions. mdpi.com

| Property | Methyl (-CH3) Group | Trifluoromethyl (-CF3) Group | Impact on Drug Properties |

|---|---|---|---|

| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 mdpi.com | Increases lipophilicity, potentially enhancing membrane permeability and cell uptake. mdpi.com |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing researchgate.net | Modulates pKa of adjacent functional groups, affecting binding interactions. |

| Metabolic Stability | Susceptible to oxidation by Cytochrome P450 enzymes | Highly resistant to oxidative metabolism researchgate.net | Increases metabolic stability, potentially leading to a longer biological half-life. |

| Binding Interactions | Primarily van der Waals and hydrophobic interactions | Can form fluorine-specific interactions (e.g., with aryl groups) and act as a weak hydrogen bond acceptor. nih.gov | Offers unique binding modes that can enhance potency and selectivity. |

Isotopic labeling, particularly the replacement of hydrogen with its stable isotope deuterium (B1214612) (D), is a powerful tool in drug discovery. nih.gov This strategy, known as deuteration, can be applied to derivatives of this compound to investigate their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

The primary mechanism through which deuterium substitution affects pharmacokinetics is the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. mdpi.com Consequently, metabolic processes that involve the cleavage of a C-H bond, often mediated by enzymes like cytochrome P450, can be slowed down when a C-D bond is present at that position. researchgate.net This can lead to reduced metabolic clearance, increased drug exposure, and a longer half-life. mdpi.com

In addition to improving metabolic stability, deuterated compounds are invaluable as tracers in research. mdpi.com A drug candidate incorporating a deuterated this compound moiety can be administered alongside its non-deuterated counterpart. Using mass spectrometry, which can easily distinguish between the deuterated and non-deuterated versions, researchers can precisely track the fate of the drug and its metabolites in biological systems. researchgate.net This approach is crucial for identifying metabolic pathways and quantifying drug distribution in tissues. nih.govmdpi.com

| Application | Principle | Example with a this compound Derivative |

|---|---|---|

| Pharmacokinetic Profile Improvement | Kinetic Isotope Effect (KIE) slows C-H bond cleavage, reducing metabolic rate. researchgate.net | Deuterating the C1 or C2 position could block or slow down oxidation at that site, potentially increasing the drug's half-life. |

| Metabolic Pathway Identification | Use of the deuterated compound as a tracer to identify metabolites via mass spectrometry. mdpi.com | Administering the deuterated drug allows for the detection of novel metabolites by searching for the characteristic mass shift. |

| Quantitative Bioanalysis | The deuterated compound serves as an ideal internal standard for mass spectrometry-based quantification of the parent drug in biological samples. researchgate.net | A deuterated analog is added to plasma or tissue samples to ensure accurate measurement of the non-deuterated drug concentration. |

Application in Proteomics Research

Proteomics, the large-scale study of proteins, relies on chemical tools to identify, quantify, and characterize protein function and interactions. The trifluoromethyl group in this compound makes it a "fluorous" building block, which can be exploited in proteomics research. researchgate.net Fluorinated tags offer unique properties for the separation and detection of labeled biomolecules. researchgate.net

One major application is in "fluorous chemical proteomics," where the strong segregation of fluorous-tagged molecules from both aqueous and organic phases is used for enrichment. researchgate.net A bioactive probe or inhibitor synthesized using the this compound scaffold can be used to label its target protein in a complex biological sample, such as a cell lysate. The fluorous tag then allows for the selective isolation of the probe-protein conjugate from thousands of other proteins using fluorous solid-phase extraction (F-SPE).

Furthermore, the fluorine atoms provide a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful analytical technique with a high signal-to-noise ratio and no background signal in biological systems. researchgate.net Incorporating the CF3 group into a ligand allows researchers to use ¹⁹F NMR to study ligand binding to a target protein, screen for inhibitors, and determine binding constants.

| Technique | Role of the Trifluoromethyl Group | Research Outcome |

|---|---|---|

| Fluorous Solid-Phase Extraction (F-SPE) | Acts as a unique affinity tag for selective capture on a fluorous-modified stationary phase. researchgate.net | Enrichment and isolation of target proteins from complex biological mixtures for subsequent identification by mass spectrometry. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Serves as a sensitive and background-free spectroscopic probe. researchgate.net | Detection of protein-ligand binding, determination of binding affinities, and high-throughput screening of compound libraries. |

| Mass Spectrometry | Provides a unique mass signature that can aid in the identification of tagged peptides in proteomics workflows. researchgate.net | Facilitates the identification of the specific site of interaction between a fluorinated probe and its target protein. |

Combinatorial Chemistry Approaches for Chemical Library Synthesis and Lead Compound Identification

Combinatorial chemistry is a high-throughput strategy used to synthesize a vast number of compounds (a "library") in a single process, which can then be screened for biological activity to identify promising lead compounds. nih.govuomustansiriyah.edu.iq this compound is an excellent scaffold for combinatorial library synthesis due to its two distinct functional groups—the primary amine and the secondary alcohol—which can be selectively and orthogonally modified. lookchem.com

Using a "split-and-pool" or parallel synthesis approach, the amino group can be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides), while the hydroxyl group can be reacted with another set of reagents (e.g., alkyl halides, acyl chlorides). ijfans.org This allows for the rapid generation of a large, two-dimensional library of compounds centered around the trifluoropropanol core.

For example, starting with the this compound scaffold, the amino group can be acylated with 100 different carboxylic acids. The resulting 100 intermediates can then be further reacted at the hydroxyl group with 100 different electrophiles. This process would generate a library of 10,000 (100 x 100) distinct compounds, each containing the core fluorinated scaffold but decorated with different peripheral chemical groups. This structural diversity increases the probability of discovering a molecule that binds effectively to a specific biological target. The resulting libraries can be screened to identify hits, which can then be optimized in a more focused medicinal chemistry effort. nih.gov

| Scaffold | Diversity Point 1 (R¹) | Diversity Point 2 (R²) | Resulting Library |

|---|---|---|---|

| Reaction: Amide bond formation at the amino group. | Reaction: Ether or ester formation at the hydroxyl group. | A matrix of compounds with variations at both R¹ and R², enabling exploration of the structure-activity relationship (SAR) around the scaffold. |

| Example Building Blocks:

| Example Building Blocks:

| ||

| Introduces variations to probe interactions in one part of the binding pocket. | Introduces variations to probe a different region of the binding pocket. |

Spectroscopic and Computational Analysis of 2s 3 Amino 1,1,1 Trifluoro 2 Propanol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic techniques is employed to elucidate the detailed molecular structure and characteristics of trifluoromethyl-containing amino alcohols.

¹⁹F-NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nsf.gov For (2S)-3-amino-1,1,1-trifluoro-2-propanol, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent and would typically appear as a single resonance in the ¹⁹F-NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment. illinois.edu Factors such as hydrogen bonding, solvent interactions, and the formation of derivatives can induce significant changes in the ¹⁹F chemical shift, making it a valuable probe for studying molecular interactions and conformational changes. nsf.govillinois.edu The coupling between the fluorine nuclei and the adjacent proton at the C2 position (³JHF) would split the signal into a doublet, providing further structural confirmation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely map the atomic positions, bond lengths, bond angles, and torsional angles of this compound, provided a suitable single crystal can be grown. Crucially, it can reveal the preferred conformation adopted in the crystal lattice and visualize intermolecular interactions, such as hydrogen bonding networks involving the amino and hydroxyl groups. rsc.org This data is invaluable for validating and refining the results obtained from computational models.

Molecular Rotational Resonance (MRR) Spectroscopy

Molecular Rotational Resonance (MRR), or microwave spectroscopy, is a high-resolution gas-phase technique that provides exceptionally precise information about the geometry of small molecules. nih.gov By measuring the frequencies of rotational transitions, it is possible to determine the principal moments of inertia, from which a detailed molecular structure can be derived. A study on the closely related analogue, 1,1,1-trifluoro-2-propanol, successfully used this technique to identify the most stable rotameric form. nih.gov The analysis revealed that the preferred conformer is stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atoms. nih.gov Applying MRR to this compound would similarly allow for the unambiguous identification of its preferred gas-phase conformers and the precise characterization of its intramolecular hydrogen bonding patterns.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups present.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 (medium, may show two bands for -NH₂) |

| C-H (alkane) | Stretching | 2850-3000 |

| N-H (amine) | Bending (scissoring) | 1590-1650 |

| C-F (trifluoromethyl) | Stretching | 1000-1400 (strong, multiple bands) |

| C-O (alcohol) | Stretching | 1050-1150 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the C-F bonds and the carbon skeleton, which may be weak in the IR spectrum. researchgate.net Analysis of the vibrational spectra, often aided by computational calculations, can confirm the presence of key functional groups and provide insights into hydrogen bonding. researchgate.net

Conformational Analysis through Experimental and Theoretical Methods

The flexibility of the C-C single bonds in this compound allows it to exist in several different spatial arrangements, or conformations. The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding.

Experimental studies, particularly gas-phase techniques like MRR spectroscopy, can identify the most stable conformers. nih.gov For the related 1,1,1-trifluoro-2-propanol, MRR spectroscopy combined with quantum chemical calculations demonstrated that the most stable conformer is one that allows for the formation of an intramolecular hydrogen bond between the O-H group and the -CF₃ group. nih.gov This O-H···F interaction is a key stabilizing feature.

In this compound, the conformational landscape is more complex due to the presence of the additional amino group. This introduces the possibility of several competing intramolecular hydrogen bonds:

O-H···N: Between the hydroxyl hydrogen and the amine nitrogen.

N-H···O: Between an amine hydrogen and the hydroxyl oxygen.

O-H···F: Between the hydroxyl hydrogen and a fluorine atom.

N-H···F: Between an amine hydrogen and a fluorine atom.

Theoretical methods, such as Density Functional Theory (DFT), are essential for exploring this complex potential energy surface. researchgate.net Quantum chemical calculations can be used to:

Identify all possible stable conformers (local minima on the potential energy surface).

Calculate the relative energies of these conformers to determine their populations at a given temperature.

Determine the energy barriers for interconversion between different conformers.

Analyze the geometric parameters and intramolecular interactions that stabilize each conformer. researchgate.net

Computational studies on similar small fluorinated molecules, like 3-fluoroalanine, have shown that attractive interactions involving fluorine, such as the formation of hydrogen bridges, play a significant role in stabilizing particular conformers. researchgate.net For this compound, it is predicted that the most stable conformers will be those that maximize intramolecular hydrogen bonding, effectively creating a pseudo-cyclic structure.

Table 2: Comparison of Experimental and Theoretical Rotational Constants for 1,1,1-trifluoro-2-propanol

| Parameter | Experimental (MRR) nih.gov | Theoretical (MP2/cc-pVTZ) nih.gov |

| Rotational Constant A (MHz) | 4006.18 | 4004.8 |

| Rotational Constant B (MHz) | 2650.08 | 2661.4 |

| Rotational Constant C (MHz) | 2153.79 | 2157.9 |

The excellent agreement between experimental and calculated rotational constants for this analogue demonstrates the power of combining these methods for precise conformational analysis. nih.gov

Computational Chemistry Studies for Reaction Mechanism Elucidation and Stereoselectivity Prediction

Computational chemistry is an indispensable tool for understanding the reactivity of this compound and predicting the outcomes of its chemical transformations. rsc.org By modeling reactions at the quantum mechanical level, researchers can gain insights that are often difficult or impossible to obtain through experiments alone.

Reaction Mechanism Elucidation

For any given reaction, computational methods can be used to map out the entire reaction pathway, from reactants to products. This involves locating and characterizing the structures and energies of all transition states and intermediates. researchgate.netresearchgate.net For example, in reactions involving the nucleophilic amino or hydroxyl groups of this compound, DFT calculations can determine which group is more likely to react, identify the key bond-forming and bond-breaking steps, and calculate the activation energy for each step. This information reveals the kinetic and thermodynamic favorability of different potential reaction channels. researchgate.net

Stereoselectivity Prediction

As this compound is a chiral molecule, its reactions with other chiral or prochiral molecules can lead to the formation of multiple stereoisomeric products. Predicting and explaining the stereoselectivity of such reactions is a major focus of computational organic chemistry. rsc.org

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. The product that is formed through the lowest-energy transition state will be the major product. Computational models can accurately calculate these small energy differences (ΔΔG‡). nih.gov By systematically modeling all possible transition state structures, one can predict the enantiomeric or diastereomeric ratio of the products with a high degree of accuracy. rsc.orgnih.gov This predictive power is crucial for the rational design of stereoselective syntheses that utilize this compound as a building block. elsevierpure.com

Q & A

Q. How can cryogenic X-ray crystallography resolve ambiguities in the compound’s solid-state hydrogen-bonding network?

- Methodological Answer : Collect diffraction data at 100 K using synchrotron radiation to enhance resolution (<1.0 Å). SHELXL refinement with anisotropic displacement parameters and Hirshfeld surface analysis can map intermolecular interactions. Compare with neutron diffraction data (if accessible) for precise proton positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.